5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione
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Overview
Description
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione is an organoselenium compound that features a selenazolidine ring with a 4-chlorophenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, where the aldehyde group of 4-chlorobenzaldehyde reacts with the active methylene group of selenazolidine-2,4-dione to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or selenide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione involves its interaction with biological molecules. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular thiols, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Selenazolidine-2,4-dione: The parent compound without the 4-chlorophenyl group.
5-((4-Methylphenyl)methylene)selenazolidine-2,4-dione: A similar compound with a methyl group instead of a chlorine atom on the phenyl ring.
5-((4-Bromophenyl)methylene)selenazolidine-2,4-dione: A similar compound with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
5-((4-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
77143-98-7 |
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Molecular Formula |
C10H6ClNO2Se |
Molecular Weight |
286.58 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
InChI Key |
YYJSASYBDIFOIZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)Cl |
Origin of Product |
United States |
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